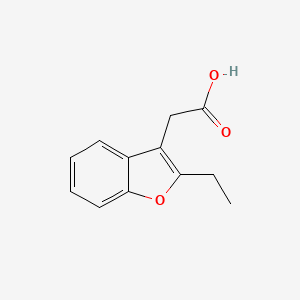

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid

Description

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid is a benzofuran derivative characterized by an ethyl group at the 2-position of the benzofuran ring and an acetic acid moiety at the 3-position (Fig. 1).

Properties

IUPAC Name |

2-(2-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-10-9(7-12(13)14)8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMYNXJVEWZTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303837 | |

| Record name | 2-Ethyl-3-benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52407-48-4 | |

| Record name | 2-Ethyl-3-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52407-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-benzofuranacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid typically involves the reaction of benzofuran with bromoacetic acid to form benzofuran-3-acetic acid. This intermediate is then reacted with an acid catalyst and ethanol to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of benzofuran derivatives, including 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid. Research indicates that compounds with a benzofuran scaffold exhibit considerable activity against various microbial strains. For instance, certain benzofuran derivatives have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuran | M. tuberculosis H37Rv | 3.12 μg/mL |

| Benzofuran-5-ol derivatives | C. albicans, A. niger | 1.6-12.5 μg/mL |

| 2-(substituted phenyl/benzyl)-5-[benzofuryl]carboxamido derivatives | C. krusei, E. coli | 31.25 μg/mL |

Anticancer Activity

Benzofuran derivatives are also investigated for their anticancer properties. Some studies have reported that these compounds can inhibit the proliferation of cancer cells, suggesting their potential as therapeutic agents in oncology . The mechanism often involves inducing apoptosis in tumor cells or disrupting cellular pathways critical for cancer cell survival.

Case Study 1: Antifungal Activity Against Fusarium oxysporum

A recent study focused on synthesizing benzofuranyl acetic acid amides to combat Fusarium oxysporum, a significant agricultural pathogen. The synthesized compounds demonstrated promising antifungal activity, indicating their potential use in agricultural applications to control crop diseases caused by this pathogen .

Case Study 2: Anticancer Research

In another investigation, a series of benzofuran derivatives were tested for their anticancer effects against various human cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity, suggesting that further exploration could lead to effective anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Benzofuran-based acetic acid derivatives exhibit diverse biological activities depending on substituent type and position. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzofuran Acetic Acid Derivatives

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Carboxylic acid groups in 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O—H⋯O bonds, stabilizing crystal packing .

- π–π and C—H⋯π Interactions : Aromatic stacking and weak hydrogen bonds further stabilize structures, as seen in 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid .

- Conformational Effects : Substituents like cyclohexyl adopt chair conformations, influencing molecular planarity and packing .

Biological Activity

2-(2-Ethyl-1-benzofuran-3-yl)acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies highlighting its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Sonogashira Coupling : This method allows for the formation of benzofuran derivatives by coupling aryl halides with terminal alkynes in the presence of a palladium catalyst.

- Metal-Catalyzed Radical Cyclizations : These reactions facilitate the formation of benzofuran structures from salicylic acid derivatives and diazoacetates, yielding high purity and yield .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Properties

The benzofuran derivatives, including this compound, have demonstrated promising anticancer activity. Studies have reported that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways, such as GSK-3β inhibition, which is crucial in cancer cell survival and proliferation .

Case Studies

- GSK-3β Inhibition : A study evaluating the effects of benzofuran derivatives on pancreatic cancer cells found that certain derivatives exhibited potent inhibitory activity against GSK-3β, leading to reduced cell viability and increased apoptosis in cancer cells .

- Diabetes Management : Another investigation highlighted the potential of related compounds in modulating glucose metabolism through GPR40 receptor activation, demonstrating significant effects on insulin secretion during glucose tolerance tests in diabetic models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at various positions on the benzofuran ring can significantly influence its potency against different biological targets. For instance, substituents at the C–6 position have been associated with enhanced selectivity for GSK-3β inhibition compared to those at other positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.